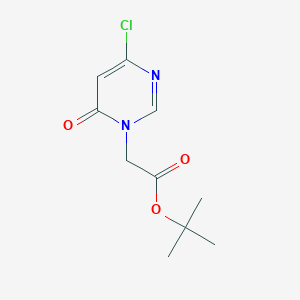

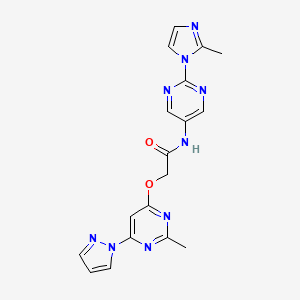

Tert-butyl 2-(4-chloro-6-oxopyrimidin-1-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves starting from chloro-dimethoxypyrimidine derivatives combined with tert-butyl cyanoacetate, utilizing catalysts and specific reactant compositions to achieve high yields. For example, tert-butyl 2-cyano-2-(4,6-dimethoxypyrimidin-2-yl) acetate was prepared from 2-chloro-4,6-dimethoxypyrimidine and tert-butyl cyanoacetate under optimal conditions to achieve a yield above 90% (Jin Dong-yuan, 2010).

Molecular Structure Analysis

Molecular and solid-state structures of similar compounds have been elucidated using techniques like X-ray diffraction, 1H NMR, 13C NMR, CI mass spectroscopy, and B3LYP calculations. These studies provide detailed insights into the compounds' geometric parameters, confirming their structural integrity and the influence of substituents on molecular configurations (Jana Tomaščiková et al., 2008).

Chemical Reactions and Properties

The chemical reactivity and properties of tert-butyl 2-(4-chloro-6-oxopyrimidin-1-yl)acetate can be inferred from related studies. For instance, tert-butyl 2,5-diaryl-3-oxopent-4-ynoates exhibit strong enolization, and their reactions are influenced by catalysts like Ag(I) salts, leading to various cyclizations and formations of novel compounds (David Hermann & R. Brückner, 2018).

Physical Properties Analysis

Research on similar compounds highlights the significance of molecular design on physical properties such as solubility, glass transition temperatures, and dielectric constants. For instance, polyimides containing di-tert-butyl side groups showed low dielectric constants and high glass transition temperatures due to increased interchain distance and decreased intermolecular interaction (Y. Chern et al., 2009).

科学的研究の応用

Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), are used to retard oxidative reactions in industrial and commercial products. Studies have shown these compounds, and their transformation products, exist in various environmental matrices and human samples, suggesting potential pathways for human exposure. The toxicity studies indicate liver toxicity, endocrine-disrupting effects, and carcinogenic potential in some SPAs, highlighting the need for future research on novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Decomposition of Methyl Tert-Butyl Ether

Research into the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor has shown that this method can effectively convert MTBE into less harmful compounds. This study provides insights into alternative methods for the decomposition and conversion of MTBE, which is crucial due to its extensive use as a gasoline additive and environmental pollutant (Hsieh et al., 2011).

Biodegradation of Ethyl Tert-Butyl Ether in Soil and Groundwater

A review focusing on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater has identified microorganisms capable of degrading ETBE aerobically. The study suggests areas for future research, including the investigation of anaerobic biodegradation pathways and the effects of co-contaminants on ETBE biodegradation (Thornton et al., 2020).

Application of Polymer Membranes for Fuel Additive Purification

The purification of methyl tert-butyl ether (MTBE) from methanol using pervaporation demonstrates the effectiveness of polymer membranes in separating azeotropic mixtures. This review analyzes various polymer membranes, highlighting poly(vinyl alcohol), cellulose acetate, and polyheteroarylenes for their optimal transport properties in the separation process (Pulyalina et al., 2020).

Microbial Degradation of Fuel Oxygenates

This review discusses the degradation pathways of fuel oxygenates like MTBE and tert-butyl alcohol (TBA) under various redox conditions. Despite the potential for biodegradation under oxic and nearly all anoxic conditions, the slow biodegradation rates compared to hydrocarbons limit the use of in situ biodegradation as a remediation option at gasoline-contaminated sites (Schmidt et al., 2004).

特性

IUPAC Name |

tert-butyl 2-(4-chloro-6-oxopyrimidin-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O3/c1-10(2,3)16-9(15)5-13-6-12-7(11)4-8(13)14/h4,6H,5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTCGWKUKVIGDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C=NC(=CC1=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(4-chloro-6-oxopyrimidin-1-yl)acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2483810.png)

![6-Tert-butyl-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2483814.png)

![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(2-hydroxyphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2483815.png)

![N-(4-acetylphenyl)-2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2483822.png)

![Spiro[4.5]decane-3-sulfonyl chloride](/img/structure/B2483823.png)

![1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-[3-(1H-pyrazol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2483829.png)

![1-(4-(Phenylsulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2483831.png)